9-Nonadecene

説明

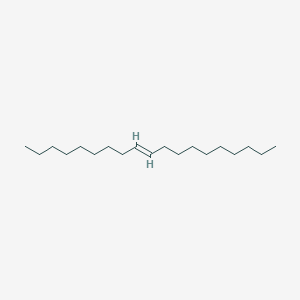

9-Nonadecene is a long-chain alkene with the molecular formula C₁₉H₃₈ and a molecular weight of 266.50 g/mol . It exists as a stereoisomer, with the (Z)-configuration (cis) being the most commonly reported form in natural sources . The compound is identified by CAS numbers 31035-07-1 (generic) and 51865-02-2 (specific to the (Z)-isomer) .

This compound is found in trace amounts in plant essential oils, such as Rosa damascena (4.17% relative abundance) , woody peony flowers (0.2–1.7% across cultivars) , and coffee flowers (up to 0.02% in high-rainfall regions) . It is also a bioactive component in Chloroxylon swietenia leaf extracts, associated with antitumor and antimicrobial properties . Notably, it was first isolated from the mandibular glands of the ant species T. melanocephalum .

特性

CAS番号 |

31035-07-1 |

|---|---|

分子式 |

C19H38 |

分子量 |

266.5 g/mol |

IUPAC名 |

(E)-nonadec-9-ene |

InChI |

InChI=1S/C19H38/c1-3-5-7-9-11-13-15-17-19-18-16-14-12-10-8-6-4-2/h17,19H,3-16,18H2,1-2H3/b19-17+ |

InChIキー |

UTPZTNSPDTWUBY-HTXNQAPBSA-N |

異性体SMILES |

CCCCCCCCC/C=C/CCCCCCCC |

正規SMILES |

CCCCCCCCCC=CCCCCCCCC |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions: 9-Nonadecene can be synthesized through various methods, including the catalytic hydrogenation of nonadec-9-yne or the dehydrohalogenation of 9-bromononadecane. These reactions typically require specific catalysts and conditions to ensure the desired product is obtained.

Industrial Production Methods: In industrial settings, this compound is often produced through the oligomerization of ethylene, followed by selective hydrogenation. This method allows for the large-scale production of the compound, which is essential for its various applications.

化学反応の分析

Types of Reactions: 9-Nonadecene undergoes several types of chemical reactions, including:

Oxidation: This reaction can convert this compound into various oxygenated products, such as alcohols, aldehydes, and carboxylic acids.

Reduction: Hydrogenation of this compound can yield nonadecane, a saturated hydrocarbon.

Substitution: Halogenation reactions can introduce halogen atoms into the molecule, forming compounds like 9-bromononadecane.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and ozone (O3).

Reduction: Catalysts like palladium on carbon (Pd/C) are often used for hydrogenation.

Substitution: Halogenation typically involves reagents like bromine (Br2) or chlorine (Cl2).

Major Products Formed:

Oxidation: Nonadecanol, nonadecanal, and nonadecanoic acid.

Reduction: Nonadecane.

Substitution: 9-Bromononadecane and other halogenated derivatives.

科学的研究の応用

9-Nonadecene has a wide range of applications in scientific research, including:

Chemistry: It is used as a reference compound in gas chromatography and mass spectrometry.

Biology: The compound is studied for its role in the pheromonal communication of certain insect species.

Medicine: Research is ongoing to explore its potential as a bioactive compound with antimicrobial properties.

Industry: this compound is used in the production of lubricants, surfactants, and other specialty chemicals.

作用機序

The mechanism of action of 9-Nonadecene varies depending on its application. In biological systems, it may interact with specific receptors or enzymes, influencing various biochemical pathways. For example, in insects, it acts as a pheromone, triggering specific behavioral responses.

類似化合物との比較

Comparison with Similar Compounds

Structural and Functional Analogues

9-Nonadecene belongs to the alkene family, characterized by a single double bond. Its structural analogues include:

Nonadecane (C₁₉H₄₀): A saturated hydrocarbon lacking a double bond. Found in higher abundance than this compound in Rosa damascena (21.43%) and woody peony flowers (up to 13.3%) . Lacks bioactivity reported for this compound, highlighting the functional importance of the double bond .

1-Nonadecene (C₁₉H₃₈): Positional isomer with the double bond at the terminal (C1) position. Less common in natural sources, detected at 1.2% in one peony cultivar . Differences in volatility and reactivity due to terminal vs. internal double bond positioning .

Z-5-Nonadecene (C₁₉H₃₈): Double bond at C5 position. Detected in coffee flowers at 0.02%, demonstrating how double bond position affects ecological signaling .

1-Docosene (C₂₂H₄₄) and 1-Tetracosene (C₂₄H₄₈) :

- Longer-chain alkenes with similar applications in polymer science.

- Higher molecular weights correlate with increased melting points and reduced volatility .

Physicochemical Properties

Key Research Findings

Natural Occurrence & Ecological Role: this compound serves as a semiochemical in ants, aiding in colony communication . In plants, it contributes to floral scent profiles, attracting pollinators .

Bioactivity: In Chloroxylon swietenia, this compound exhibits antimycobacterial activity (MIC: 12.5 µg/mL) and moderate cytotoxicity against human cancer cell lines .

Analytical Challenges: Misidentification risks exist due to similarities with positional isomers. GC-MS with NIST libraries achieves 91.4% match confidence for this compound , but ∆RI (retention index) values must be cross-verified .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。